molecular formula C9H7BrF2O2 B2501612 Benzyl 2-bromo-2,2-difluoroacetate CAS No. 155820-63-6

Benzyl 2-bromo-2,2-difluoroacetate

Cat. No. B2501612
CAS RN: 155820-63-6
M. Wt: 265.054
InChI Key: ZYBCQKXKMSMAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-bromo-2,2-difluoroacetate is a chemical compound with the linear formula C9H7BrF2O2 . It is used as a building block in the synthesis of a macrocyclic antifungal antibiotic .


Synthesis Analysis

The synthesis of Benzyl 2-bromo-2,2-difluoroacetate involves the removal of a bromine anion to generate an α-ester radical in the photocatalytic cycle . This radical then adds to the double bond of olefins to obtain the intermediate .


Molecular Structure Analysis

The molecular structure of Benzyl 2-bromo-2,2-difluoroacetate is represented by the InChI code 1S/C9H7BrF2O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2 . The molecular weight of the compound is 265.05 .


Physical And Chemical Properties Analysis

Benzyl 2-bromo-2,2-difluoroacetate is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthetic Intermediates for Pharmaceuticals

Benzyl 2-bromo-2,2-difluoroacetate serves as a versatile intermediate in the synthesis of pharmaceutical compounds. Researchers use it to introduce specific functional groups during drug development. For instance, it can participate in nucleophilic substitution reactions to create novel structures with potential therapeutic properties .

Antitumor Drug Synthesis

This compound plays a crucial role in the synthesis of the antitumor drug gemcitabine (also known as gemcitabine hydrochloride or gemzar ). Gemcitabine is used in chemotherapy to treat various cancers, including pancreatic, lung, and breast cancer. Benzyl 2-bromo-2,2-difluoroacetate is an essential intermediate in the production of gemcitabine, highlighting its significance in oncology research .

Copper-Catalyzed Arylation Reactions

Researchers have discovered that 2-bromo-2,2-difluoroacetamides, including benzyl 2-bromo-2,2-difluoroacetate, can be utilized in copper-catalyzed direct arylation reactions. These reactions enable the preparation of aromatic amides, which find applications in materials science, drug discovery, and organic synthesis .

Visible-Light-Driven 2,2-Difluoroacetylation

Ethyl 2-bromo-2,2-difluoroacetate, a close relative of benzyl 2-bromo-2,2-difluoroacetate, has been studied for visible-light-driven direct 2,2-difluoroacetylation reactions. These reactions occur under blue light irradiation and involve the introduction of difluoroacetyl groups into organic molecules. Such transformations expand the toolbox of synthetic chemists and contribute to green chemistry approaches .

Fluorinated Building Blocks

Fluorinated compounds are valuable in drug design due to their unique properties. Benzyl 2-bromo-2,2-difluoroacetate serves as a fluorinated building block, allowing researchers to incorporate difluoroacetyl moieties into complex molecules. These fluorinated fragments enhance drug stability, lipophilicity, and bioavailability .

Materials Science and High-Energy Materials

While less explored, the difluoroacetyl group in benzyl 2-bromo-2,2-difluoroacetate could have applications in materials science. Researchers may investigate its use in designing high-energy materials, such as propellants or explosives. The presence of fluorine atoms can significantly impact the energy content and stability of such compounds .

Mechanism of Action

Target of Action

Benzyl 2-bromo-2,2-difluoroacetate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and high-energy materials . The primary targets of this compound are therefore the reactants in these synthesis reactions.

Mode of Action

In the photocatalytic cycle, Benzyl 2-bromo-2,2-difluoroacetate removes a bromine anion to generate an α-ester radical . This radical then adds to the double bond of olefins to obtain an intermediate .

Result of Action

The result of the action of Benzyl 2-bromo-2,2-difluoroacetate is the formation of new compounds through chemical reactions. For example, it is used as an intermediate in the synthesis of the antitumor drug gemcitabine .

Action Environment

The action of Benzyl 2-bromo-2,2-difluoroacetate can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, in the photocatalytic cycle, the reaction begins at a temperature of 20°C and the temperature is gradually increased to 50°C .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302-H314 indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Future Directions

Esters and their derivatives are widely distributed in natural products, pharmaceuticals, and fine chemicals . Therefore, the development of versatile synthetic methods of ester is still an important research topic in organic chemistry . The use of photo-induced transformations has attracted much attention in synthetic organic chemistry .

properties

IUPAC Name

benzyl 2-bromo-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBCQKXKMSMAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-bromo-2,2-difluoroacetate

CAS RN

155820-63-6
Record name benzyl 2-bromo-2,2-difluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1.60 g (14 mmol) of t-butoxypotassium was added to a solution prepared by dissolving 20.30 g (0.1 mol) of ethyl 2-bromo-2,2-difluoroacetate in 140 ml of benzyl alcohol and 1200 ml of hexane at 0° C. in a nitrogen atmosphere. The mixture was stirred at 0° C. for 1 hour. After confirming disappearance of the raw materials by thin-layer chromatography (TLC), the reaction was terminated by adding 120 ml of concentrated hydrochloric acid. The mixture was washed twice with water, washed twice with a saturated sodium chloride solution, and dried over anhydrous sodium sulfate. After evaporating the solvent under reduced pressure, the product was purified by column chromatography to obtain 15.37 g of benzyl 2-bromo-2,2-difluoroacetate shown by the following formula (yield: 58%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

This compound was prepared according to Example 2a from bromodifluoroacetic acid (9.82 g; 68.7 mmol), benzyl alcohol (7.0 g; 65 mmol), and p-toluenesulphonic acid monohydrate (50 mg) in cyclohexane (120 mL). The crude product obtained after evaporation was used as is without any further workup in 3b.
Quantity
9.82 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.